

The 2-Hydroxy-4-methylbenzamide Scaffold: SAR Profiling & Optimization Strategies

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

CAS No.: 521272-14-0

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Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-hydroxy-4-methylbenzamide and its analogs. Structurally classified as a salicylamide, this scaffold is a "privileged structure" in medicinal chemistry, exhibiting activity ranging from antimicrobial (via oxidative phosphorylation uncoupling) to anti-inflammatory (via 12-LOX inhibition).

The core of this molecule's activity lies in its ability to form a pseudo-six-membered ring through intramolecular hydrogen bonding (IMHB). This guide dissects the scaffold into three optimization zones: the Phenolic "Warhead" (2-OH), the Lipophilic Tuner (4-Methyl), and the Amide Diversity Vector. We provide validated synthetic protocols and SAR logic to transition this scaffold from a chemical building block to a bioactive lead.

Part 1: The Pharmacophore & Conformational Dynamics

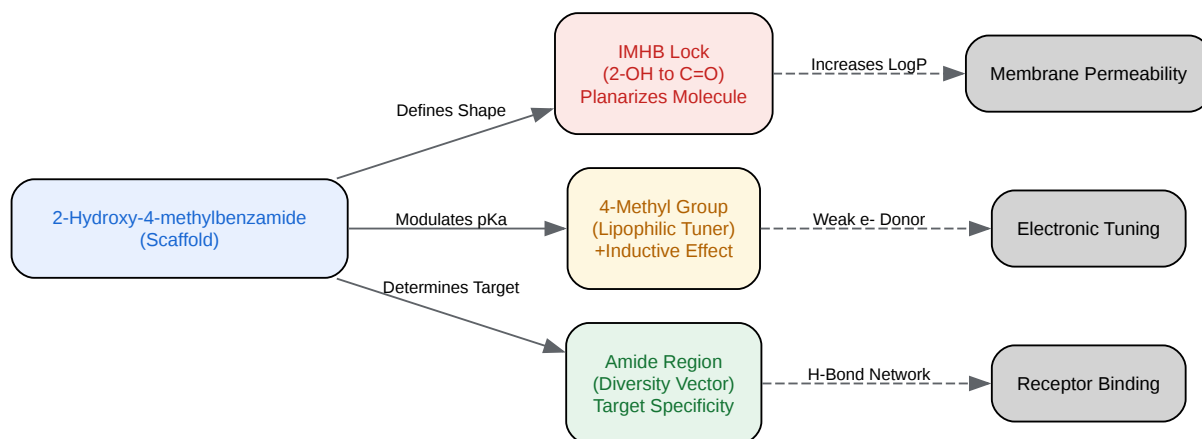
The defining feature of 2-hydroxy-4-methylbenzamide is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the amide carbonyl oxygen.[1] This interaction creates a planar, lipophilic "closed" conformation that mimics a naphthalene ring, facilitating membrane permeability.

Structural Logic: The "Closed" vs. "Open" State

- Closed Conformation (Active State): The IMHB () locks the molecule in a planar state. This hides the polar donor/acceptor groups, significantly increasing and allowing the molecule to cross bacterial cell walls or blood-brain barriers.[1] This state is often responsible for uncoupling oxidative phosphorylation (proton shuttling).
- Open Conformation (Binding State): Upon entering a protein binding pocket (e.g., 12-LOX or QcrB), the bond may break to allow the 2-OH and Amide-NH to interact with active site residues (e.g., chelating or H-bonding with glutamate).

Visualization: The IMHB Pharmacophore

The following diagram illustrates the conformational equilibrium and the specific roles of the 4-methyl and amide regions.



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Caption: Pharmacophore decomposition showing the critical Intramolecular Hydrogen Bond (IMHB) that governs the scaffold's bioavailability.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dividing the molecule into three specific regions.

Region A: The Phenolic Anchor (2-OH)

- Rule: The 2-hydroxy group is essential.[1]
- Evidence: Methylation (2-OMe) or removal (2-H) of this group typically abolishes activity in both antimicrobial and enzyme inhibition assays.
- Mechanism: The 2-OH serves two roles:
 - Structural: Maintains the planar conformation via IMHB.
 - Functional: Acts as a proton donor for uncoupling or a metal chelator (e.g., in 12-Lipoxygenase inhibition).

Region B: The 4-Position (4-Methyl vs. Halogens)

The 4-position is sterically accessible and electronically coupled to the phenol.[1]

- 4-Methyl (The Baseline): The methyl group is a weak electron donor (). It increases lipophilicity () without significantly altering the pKa of the phenol. It is metabolically stable but offers only moderate potency.
- 4-Chloro/Bromo (The Potency Boost): Replacing the 4-methyl with a halogen often increases potency. Halogens are electron-withdrawing (), which increases the acidity of the 2-OH group, making it a better proton shuttle.[1]
 - Case Study: In 12-LOX inhibition, 4-bromo analogs showed a 2-fold improvement over the unsubstituted core, while 4-methyl maintained baseline activity.[1][2]

Region C: The Amide Nitrogen (N-Substitution)

This is the primary vector for diversification to achieve target selectivity.

- Primary Amides (): Often show broad-spectrum antimicrobial activity but rapid metabolic clearance.
- Anilides (): Adding a phenyl ring (Salicylanilides) creates a "dual-aromatic" system (e.g., Niclosamide). This drastically increases lipophilicity and potency against Mycobacteria and Helminths.
- Alkyl Amides (): Short chains (Methyl/Ethyl) often reduce potency due to steric clash breaking the IMHB or insufficient hydrophobic burial.

Part 3: Experimental Protocols

Synthesis of 2-Hydroxy-4-methylbenzamide Analogs

Context: Direct amidation of 4-methylsalicylic acid is the most robust route.^[1] The following protocol is adapted for high purity without column chromatography where possible.

Reagents: 4-Methylsalicylic acid (1.0 eq), Thionyl Chloride (, 1.2 eq), Amine (, 1.0 eq), Triethylamine (, 1.5 eq), Dichloromethane (DCM).

Step-by-Step Protocol:

- Acid Chloride Formation: Dissolve 4-methylsalicylic acid in dry DCM under atmosphere. Add catalytic DMF (2 drops).
- Activation: Add dropwise at 0°C. Reflux for 2 hours until gas evolution (,) ceases. Note: The 2-OH is essentially protected by the internal H-bond during this mild activation.^[1]
- Coupling: Cool the solution to 0°C. Add the target amine mixed with dropwise.
- Reaction: Stir at room temperature for 4–6 hours.
- Workup: Quench with cold water. Wash organic layer with 10% (removes unreacted acid) and 1M (removes unreacted amine).
- Purification: Dry over . Evaporate solvent. Recrystallize from Ethanol/Water.

Biological Evaluation: 12-LOX Inhibition Assay

Context: To test the anti-inflammatory potential of the 4-methyl scaffold.

Protocol:

- Enzyme Prep: Recombinant human platelet 12-LOX.
- Substrate: Arachidonic acid ().
- Incubation: Incubate enzyme + inhibitor (2-hydroxy-4-methylbenzamide analog) in HEPES buffer (pH 7.4) for 10 mins at room temp.
- Initiation: Add Arachidonic acid.
- Measurement: Monitor the formation of 12-HPETE by UV absorbance at 234 nm.
- Calculation: Determine by plotting % inhibition vs. $\log[\text{inhibitor}]$.

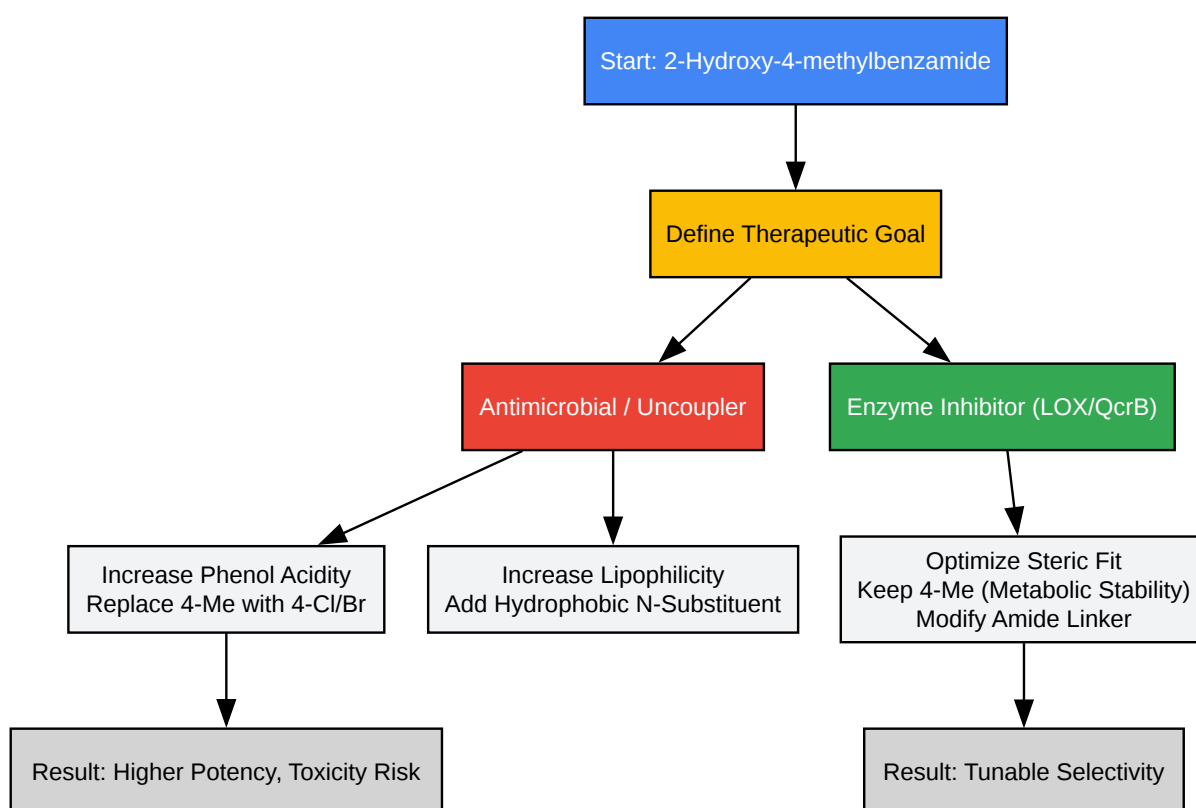
Part 4: Comparative Data (SAR Summary)

The following table synthesizes data from antimicrobial and enzyme inhibition studies to demonstrate the effect of the 4-methyl group compared to other substituents.

Compound ID	R1 (2-Pos)	R2 (4-Pos)	R3 (Amide-N)	Activity (12-LOX IC50)	Activity (Bacteria MIC)	SAR Insight
Lead (4-Me)	-OH	-CH3	-H	~15 μ M	32 μ g/mL	Baseline lipophilicity; Moderate potency.
Analog A	-OH	-H	-H	>40 μ M	>128 μ g/mL	Removal of 4-Me reduces lipophilicity significantly.[1]
Analog B	-OH	-Cl	-H	6.3 μ M	8 μ g/mL	Halogen increases acidity & potency (electronic effect).[1]
Analog C	-OH	-OMe	-H	>22 μ M	Inactive	e- Donor (strong) reduces phenol acidity; lowers potency.[1]
Analog D	-H	-CH3	-H	Inactive	Inactive	Loss of 2-OH destroys the pharmacophore.

Part 5: Optimization Workflow

Use this decision tree to guide your derivatization of the 2-hydroxy-4-methylbenzamide scaffold.



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Caption: Decision tree for optimizing the scaffold based on the desired therapeutic endpoint.

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